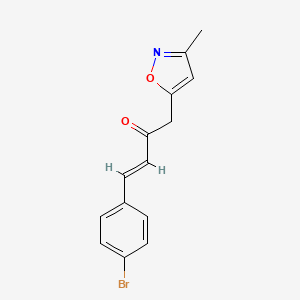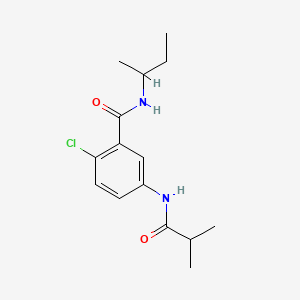
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a sec-butyl group, a chloro substituent, and an isobutyrylamino group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This intermediate is then reduced to the amine, followed by acylation with isobutyryl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or other metal catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-butylbenzamide: Similar in structure but lacks the chloro and isobutyrylamino groups.
N-tert-butylbenzamide: Contains a tert-butyl group instead of a sec-butyl group.
N-isobutylbenzamide: Features an isobutyl group rather than a sec-butyl group.
Uniqueness
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is unique due to the presence of both the chloro and isobutyrylamino groups, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C15H21ClN2O2 |
|---|---|
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-chloro-5-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-5-10(4)17-15(20)12-8-11(6-7-13(12)16)18-14(19)9(2)3/h6-10H,5H2,1-4H3,(H,17,20)(H,18,19) |
Clave InChI |
RXWBNSJUILKOBR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-ethylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13369492.png)
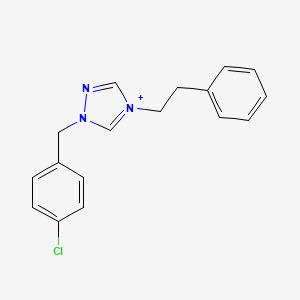

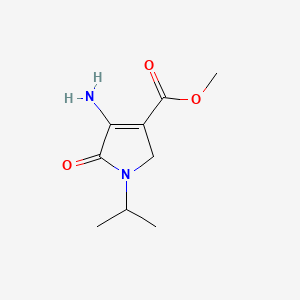
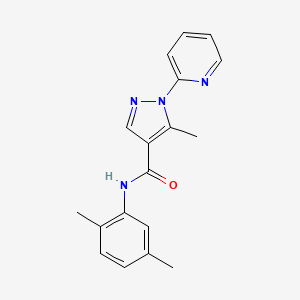
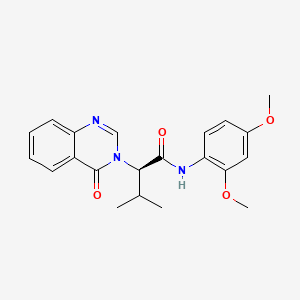
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
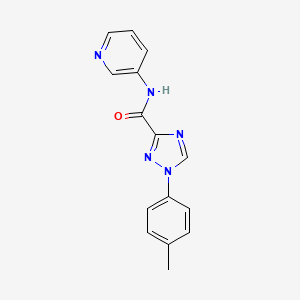
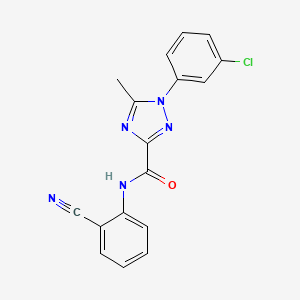

![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
